BenchChemオンラインストアへようこそ!

Tat-beclin 1

Autophagy Oncology Drug Delivery

Tat-beclin 1 is a precisely defined synthetic peptide that activates autophagy through a unique mTOR-independent mechanism by competitively antagonizing Golgi-resident GAPR-1 (GLIPR2), mobilizing endogenous Beclin 1 without the global metabolic disruption caused by rapamycin or Torin 1. Its specific sequence directly interrogates the Beclin 1-GAPR-1 signaling node. For MASLD/NAFLD metabolic disease models, host-directed antiviral research, and SAR benchmarking studies, this compound delivers reproducible, pathway-specific results unattainable with generic autophagy inducers.

Molecular Formula C66H83N15O21
Molecular Weight 1422.5 g/mol
Cat. No. B8236779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTat-beclin 1
Molecular FormulaC66H83N15O21
Molecular Weight1422.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102)
InChIKeyQQPORJWPQLZFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tat-beclin 1 Peptide: A Precision Autophagy Inducer for Research and Therapeutic Development


Tat-beclin 1 is a synthetic, cell-permeable peptide autophagy inducer consisting of the HIV-1 Tat protein transduction domain linked to an optimized 18-amino acid fragment (residues 267-284) of the autophagy protein Beclin 1 [1]. The peptide was rationally designed to competitively bind and inhibit the Golgi-associated negative regulator GAPR-1 (GLIPR2), thereby mobilizing endogenous Beclin 1 and activating the autophagic cascade independent of mTOR signaling [2]. Its molecular weight is 3741.1 Da (CAS 1423821-88-8) and the full-length sequence is YGRKKRRQRRRGGTNVFNATFEIWHDGEFGT, containing three engineered substitutions (H275E, S279D, Q280E) for enhanced solubility relative to the native Beclin 1 sequence . As a defined chemical entity rather than a variable biological extract or broad-spectrum small molecule, Tat-beclin 1 provides a highly specific tool for interrogating the Beclin 1-GAPR-1 axis in autophagy research and is under investigation for applications in neurodegeneration, infectious disease, metabolic disorders, and oncology [3].

Why Tat-beclin 1 Cannot Be Substituted by General Autophagy Inducers: A Critical Procurement Distinction


Tat-beclin 1 is frequently misclassified as a generic 'autophagy inducer' interchangeable with mTOR inhibitors (e.g., rapamycin, Torin 1) or other Beclin 1-derived peptides. This is a critical procurement error. Mechanistically, Tat-beclin 1 activates autophagy through a unique, mTOR-independent pathway by directly antagonizing the Golgi-resident inhibitor GAPR-1, thereby mobilizing endogenous Beclin 1 [1]. In contrast, rapamycin and Torin 1 act upstream via mTORC1 inhibition, which profoundly alters global cellular metabolism, including suppression of the TCA cycle and purine degradation [2]. Furthermore, not all Beclin 1-derived peptides are functionally equivalent; for instance, the shorter Tat-D11 variant exhibits >5-fold greater potency but may also present distinct bioactivity profiles [3]. Substituting Tat-beclin 1 with a different autophagy modulator without accounting for these mechanistic and potency differences can lead to irreproducible results, misinterpretation of pathway-specific effects, and wasted resources on compounds with divergent metabolic signatures or tissue bioavailability limitations. The specific sequence and mechanism of action of Tat-beclin 1 are essential for studies requiring selective interrogation of the Beclin 1-GAPR-1 signaling node.

Tat-beclin 1 Quantitative Evidence: Direct Comparator Data for Informed Procurement


Superior Autophagy Induction vs. Native Beclin 1 Peptide in Breast Cancer Cells

Tat-beclin 1 demonstrates significantly enhanced autophagy induction compared to the unmodified Beclin 1 peptide. In 4T1 murine breast cancer cells, Tat-beclin 1 (TAT-Beclin 1) treatment resulted in a marked increase in autophagic flux as measured by eGFP-LC3 puncta formation and LC3-II conversion, whereas the native Beclin 1 peptide alone showed minimal to no effect on autophagy activation [1]. This difference is attributed to the Tat transduction domain enabling efficient cellular uptake and intracellular delivery of the bioactive Beclin 1 fragment, a critical limitation of the unmodified peptide.

Autophagy Oncology Drug Delivery

Tat-D11: A Shorter Analog with >5-Fold Increased Potency for Autophagosome Induction

A truncated version of Tat-beclin 1, designated Tat-D11, has been engineered to exhibit significantly enhanced potency. In comparative assays measuring autophagosome and autolysosome formation, treatment with Tat-D11 resulted in over a 5-fold increase in induction compared to the full-length Tat-beclin 1 peptide [1]. This improved potency translates to requiring less peptide mass to achieve equivalent levels of autophagy activation, a key consideration for in vivo studies and high-throughput screening campaigns where compound cost and solubility are limiting factors.

Autophagy Peptide Engineering High-Throughput Screening

Divergent Metabolic Reprogramming vs. Torin 1: Maintaining Central Carbon Metabolism

Unlike the mTOR inhibitor Torin 1, which broadly suppresses central carbon metabolism including the TCA cycle, Tat-beclin 1 activates autophagy while preserving metabolic homeostasis. An untargeted metabolomics and lipidomics study in mouse embryonic fibroblasts (MEFs) revealed that Torin 1 treatment (250 nM) led to downregulation of TCA cycle intermediates, accumulation of purine degradation products, and enhanced phospholipid breakdown. In stark contrast, Tat-beclin 1 treatment (20 µM) maintained the stability of central carbon metabolism, promoted the restoration of glutathione levels, and redirected diacylglycerols toward the biosynthesis of polyunsaturated phosphatidylcholines (PC) and C18-containing phosphatidylethanolamines (PE) [1].

Metabolomics Autophagy Cellular Metabolism

Retro-Inverso Analog: Superior Brain Bioavailability and CNS p62 Reduction

Tat-beclin 1 exhibits limited bioavailability in the central nervous system (CNS) following systemic administration, restricting its utility in brain-targeted studies. A retro-inverso (all-D-amino acid) analog, which is more resistant to proteolytic degradation, demonstrates quantifiably superior brain penetration. In a comparative study, only the retro-inverso peptide, but not the standard Tat-beclin 1, was effective in reducing the autophagy substrate p62 levels in the brain tissue of 5-day-old neonatal GFP-LC3 mice following intraperitoneal administration at 20 mg/kg [1]. This functional evidence confirms the retro-inverso analog's enhanced CNS exposure and efficacy.

Neuroscience Drug Delivery Autophagy

Potent Reduction of Viral Load in West Nile Virus CNS Infection Model

In a neonatal mouse model of West Nile Virus (WNV) central nervous system infection, the retro-inverso analog of Tat-beclin 1 demonstrated a profound reduction in brain viral titer. Treatment with the retro-inverso peptide (20 mg/kg/day i.p., initiated 1 day post-infection) resulted in a >1000-fold (>3-log) reduction in brain viral titer at 6 days post-infection compared to vehicle-treated controls [1]. This robust antiviral effect was observed only with the brain-penetrant analog; standard Tat-beclin 1 has limited CNS bioavailability and is therefore ineffective in this model.

Virology Infectious Disease Antiviral

Optimal Tat-beclin 1 Application Scenarios: Translating Evidence into Experimental Design


Selective Mechanistic Studies of the Beclin 1-GAPR-1 Axis Without mTOR Confounding

Tat-beclin 1 is ideally suited for experiments designed to isolate the specific contributions of the Beclin 1-GAPR-1 regulatory node to autophagy, independent of mTOR signaling. As demonstrated in Section 3, Tat-beclin 1 activates autophagy through a direct, competitive mechanism against the Golgi inhibitor GAPR-1 [1]. Crucially, its distinct metabolic signature avoids the global suppression of central carbon metabolism (e.g., TCA cycle downregulation) observed with mTOR inhibitors like Torin 1 [2]. Therefore, for research requiring a 'clean' autophagy activation signal without confounding effects on cellular energetics and biosynthesis, Tat-beclin 1 is the superior experimental tool over rapamycin or Torin 1.

Peripheral Tissue Autophagy Induction in Metabolic Disease Models (e.g., MASLD)

Based on evidence that Tat-beclin 1 is bioavailable in peripheral tissues following systemic administration, it is a highly appropriate tool for investigating autophagy enhancement in liver and metabolic disease models [1]. In a high-fat diet-induced MASLD mouse model, intraperitoneal administration of Tat-beclin 1 (TB-1) effectively mitigated hepatic steatosis, reduced liver weight, normalized serum ALT levels, and improved glucose tolerance [2]. These quantifiable in vivo benefits, coupled with the compound's mechanism of preserving metabolic homeostasis (Section 3), position Tat-beclin 1 as a validated research agent for preclinical studies in non-alcoholic fatty liver disease (NAFLD/MASLD), diabetes, and related metabolic syndromes.

Antiviral Screening and Host-Directed Therapy for Peripheral and Neurotropic Infections

Tat-beclin 1 and its CNS-penetrant retro-inverso analog are valuable for host-directed antiviral research. In vitro, Tat-beclin 1 reduces replication of HIV-1 and other pathogens [1]. In vivo, the retro-inverso analog achieves a >1000-fold reduction in West Nile Virus brain titers, demonstrating the therapeutic potential of autophagy activation against neurotropic infections [2]. For studies targeting peripheral viral infections (e.g., chikungunya), the standard Tat-beclin 1 peptide is appropriate, while research on CNS infections (e.g., WNV, Zika) requires procurement of the retro-inverso analog due to its proven brain bioavailability and efficacy in reducing viral load.

Peptide Engineering and SAR Studies for Next-Generation Autophagy Modulators

Tat-beclin 1 serves as a critical scaffold for structure-activity relationship (SAR) studies and peptide optimization campaigns. Direct comparative data in Section 3 highlight quantifiable improvements in potency (>5-fold by Tat-D11 [1]) and bioavailability (retro-inverso analog's CNS penetration [2]) achieved through sequence modifications. Procurement of the full-length Tat-beclin 1 as a baseline reference compound is essential for benchmarking the performance of newly designed analogs in assays measuring autophagic flux, target engagement (GAPR-1 binding), metabolic profiling, and tissue distribution. This enables rational, data-driven development of superior autophagy-inducing peptides for therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tat-beclin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.